molecular formula C22H35NO8 B607318 endo-BCN-PEG4-acid CAS No. 1421932-54-8

endo-BCN-PEG4-acid

Cat. No. B607318
M. Wt: 441.52
InChI Key: MOPSTLKSTPBGBX-UHFFFAOYSA-N
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Description

“endo-BCN-PEG4-acid” is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of “endo-BCN-PEG4-acid” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules . It can also be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular formula of “endo-BCN-PEG4-acid” is C22H35NO8 . Its molecular weight is 441.5 g/mol . The InChI is 1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) .


Chemical Reactions Analysis

The terminal carboxylic acid of “endo-BCN-PEG4-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules .


Physical And Chemical Properties Analysis

The molecular weight of “endo-BCN-PEG4-acid” is 441.5 g/mol . Its molecular formula is C22H35NO8 . The exact mass is 441.23626707 g/mol and the monoisotopic mass is also 441.23626707 g/mol . The compound has a topological polar surface area of 113 Ų .

Scientific Research Applications

  • Enhanced Tumor Accumulation : A study by Hagiwara et al. (2018) demonstrated that modification of an antisense oligonucleotide (ASO) with polyethylene glycol (PEG) at the endo-position (endo-PEG-ASO) significantly enhanced tumor accumulation compared to conventional ASO. This suggests potential applications in targeting solid tumors (Hagiwara et al., 2018).

  • Intracellular Drug Delivery : Bobbala et al. (2020) found that bicontinuous nanospheres (BCNs) assembled from PEG-block-poly(propylene sulfide) were effective in intracellular drug delivery. They could retain stability within cell lysosomes until externally triggered, offering controlled and targeted delivery (Bobbala et al., 2020).

  • Bioorthogonal Chemistry for Cell Encapsulation : Zhan et al. (2019) reported on bioorthogonally clickable polymers, including bicyclo[6.1.0]nonyne (BCN), for rapid encapsulation of cells. This method could improve the preparation of hydrogels as tissue mimics, highlighting potential in tissue engineering (Zhan et al., 2019).

  • Gene Delivery Systems : A study by Hatakeyama et al. (2011) discussed the development of a multifunctional envelope-type nano device (MEND) for gene delivery. They explored strategies to overcome the 'PEG dilemma' – the conflict between PEGylation for longer circulation time and its inhibition of cellular uptake and endosomal escape (Hatakeyama et al., 2011).

  • Cancer Therapy : In the context of cancer therapy, Cheng et al. (2017) developed a pH-sensitive delivery vehicle based on PEG-folic acid conjugated polydopamine-modified mesoporous silica nanoparticles. These were used to load doxorubicin for targeted cancer therapy, demonstrating the potential in chemotherapy (Cheng et al., 2017).

  • Nanoparticle Synthesis and Stability : A study by Xiao et al. (2010) on PEG–PLA block copolymer nanoparticles highlighted their advantages in drug delivery. These nanoparticles can enhance drug loading, reduce burst effects, and improve bioavailability, underlining their potential in pharmaceutical preparations (Xiao et al., 2010).

Future Directions

“endo-BCN-PEG4-acid” is a research-grade reagent . It is used in the synthesis of PROTACs , which are a promising new class of drugs that could potentially be used to treat a wide range of diseases. As a PEG-based PROTAC linker, “endo-BCN-PEG4-acid” could play a crucial role in the development of these new drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSTLKSTPBGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-BCN-PEG4-acid

CAS RN

1421932-54-8
Record name exo-BCN-PEG4-acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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